molecular formula C20H21ClFNO3 B6561835 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide CAS No. 1091048-22-4

5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide

Cat. No.: B6561835
CAS No.: 1091048-22-4
M. Wt: 377.8 g/mol
InChI Key: DLYMRTSWQSLYHJ-UHFFFAOYSA-N
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Description

5-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide is a complex organic compound characterized by its chloro, fluoro, methoxy, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core benzamide structure. Key steps may include:

  • Formation of the benzamide core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine.

  • Introduction of the oxan-4-ylmethyl group: This involves the reaction of the benzamide core with a suitable oxan-4-ylmethyl halide under nucleophilic substitution conditions.

  • Introduction of the 4-fluorophenyl group: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of 4-fluorophenyl and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The chloro group can be reduced to a methyl group using appropriate reducing agents.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Formation of 5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-hydroxybenzamide.

  • Reduction: Formation of 5-methyl-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide.

  • Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Its unique structure may find use in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide

  • 2-chloro-4-fluorophenol

  • Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-

Uniqueness: 5-Chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-methoxybenzamide is unique due to its combination of functional groups and the presence of the oxan-4-ylmethyl group, which is not commonly found in similar compounds. This structural uniqueness may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3/c1-25-18-7-4-15(21)12-17(18)19(24)23-13-20(8-10-26-11-9-20)14-2-5-16(22)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYMRTSWQSLYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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